

Technical Support Center: Improving the Bioavailability of FT895

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Compound of Interest

Compound Name: FT895

Cat. No.: B2679868

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of **FT895**, a potent and selective HDAC11 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is **FT895** and why is improving its bioavailability important?

A1: **FT895** is a potent and selective inhibitor of histone deacetylase 11 (HDAC11) with an IC₅₀ of 3 nM.[1][2][3] It has shown potential as a therapeutic agent in oncology and inflammation research.[2][4] However, a significant challenge with **FT895** is its lack of oral bioavailability, which limits its clinical development for oral administration.[5] Improving its oral bioavailability is crucial for developing it as a more convenient and patient-compliant therapeutic.

Q2: What are the known pharmacokinetic properties of **FT895**?

A2: Pharmacokinetic studies in male Balb/c nude mice have shown that **FT895** has a moderate clearance and a high volume of distribution.[4] When administered intravenously (i.v.) at 1 mg/kg, it has a half-life (t_{1/2}) of 9.4 hours.[6] Following intraperitoneal (i.p.) dosing at 5 mg/kg, it exhibits a similar half-life of 10.2 hours and a bioavailability of 81%.[6] This suggests that while it can be absorbed systemically, oral administration presents a significant barrier.

Q3: What are the primary reasons a compound like **FT895** might have poor oral bioavailability?

A3: The primary reasons for poor oral bioavailability of a drug candidate can be categorized as follows:

- **Poor Aqueous Solubility:** The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
- **Low Permeability:** The drug may not be able to effectively cross the intestinal membrane to enter the bloodstream.
- **First-Pass Metabolism:** After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation.
- **Efflux by Transporters:** The drug may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein.

Q4: What are some initial strategies to consider for improving the oral bioavailability of **FT895**?

A4: Based on established pharmaceutical formulation strategies, several approaches can be explored to enhance the oral bioavailability of poorly soluble drugs like **FT895**.^{[7][8]} These include:

- **Particle Size Reduction:** Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance dissolution rate.^{[9][10]}
- **Amorphous Solid Dispersions:** Dispersing **FT895** in a hydrophilic carrier can maintain it in a more soluble, amorphous state.^{[7][10]}
- **Lipid-Based Drug Delivery Systems (LBDDS):** Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate lymphatic transport, potentially bypassing first-pass metabolism.^{[7][11][12]}
- **Complexation:** Using agents like cyclodextrins can form inclusion complexes with **FT895**, enhancing its solubility.^[13]
- **Prodrug Approach:** Modifying the chemical structure of **FT895** to create a more soluble or permeable prodrug that converts to the active form in the body.^[10]

Troubleshooting Guide

Issue Encountered	Potential Cause	Troubleshooting Steps
Low in vitro dissolution of FT895 formulation.	Poor solubility of FT895 in the dissolution medium.	<ul style="list-style-type: none">- Attempt particle size reduction (micronization/nanosuspension).- Develop an amorphous solid dispersion with a hydrophilic polymer.- Formulate FT895 in a lipid-based system (e.g., SEDDS).- Evaluate the effect of different pH values on dissolution if FT895 has ionizable groups.
High variability in in vivo pharmacokinetic data.	Inconsistent drug release from the formulation or food effects.	<ul style="list-style-type: none">- Optimize the formulation to ensure consistent drug release.- Standardize the feeding schedule of experimental animals.- Consider a formulation that minimizes food effects, such as a lipid-based system.
Low oral bioavailability despite good in vitro dissolution.	Poor membrane permeability or significant first-pass metabolism.	<ul style="list-style-type: none">- Investigate the permeability of FT895 using in vitro models like Caco-2 cell monolayers.- If permeability is low, consider incorporating permeation enhancers into the formulation.- If first-pass metabolism is suspected, explore formulations that promote lymphatic uptake (e.g., LBDDS) to bypass the liver.[14]
Precipitation of FT895 in the gastrointestinal tract upon dilution.	The formulation is unable to maintain FT895 in a solubilized state in the GI fluids.	<ul style="list-style-type: none">- For lipid-based systems, optimize the surfactant and co-surfactant concentrations to

ensure the formation of a stable microemulsion upon dilution.- For solid dispersions, select a polymer that can maintain supersaturation of the drug in solution.

Data Presentation

Table 1: Summary of Known Pharmacokinetic Parameters of **FT895** in Mice

Parameter	Intravenous (i.v.) Administration (1 mg/kg)	Intraperitoneal (i.p.) Administration (5 mg/kg)
Half-life (t _{1/2})	9.4 hours[6]	10.2 hours[6]
Bioavailability	N/A	81%[6]
Clearance	Moderate (42 mL/min/kg)[6]	Not Reported
Volume of Distribution	High[6]	Not Reported

Table 2: Reported Solubility of **FT895** in Various Solvents and Formulations

Solvent/Formulation	Solubility
DMSO	~125 mg/mL (~354.8 mM)[1][15]
10% DMSO + 90% Corn Oil	≥ 5 mg/mL (14.19 mM)[3][15]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.08 mg/mL (5.90 mM)[1][3][15]
10% DMSO + 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (5.90 mM)[1][3][15]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion of **FT895** using Spray Drying

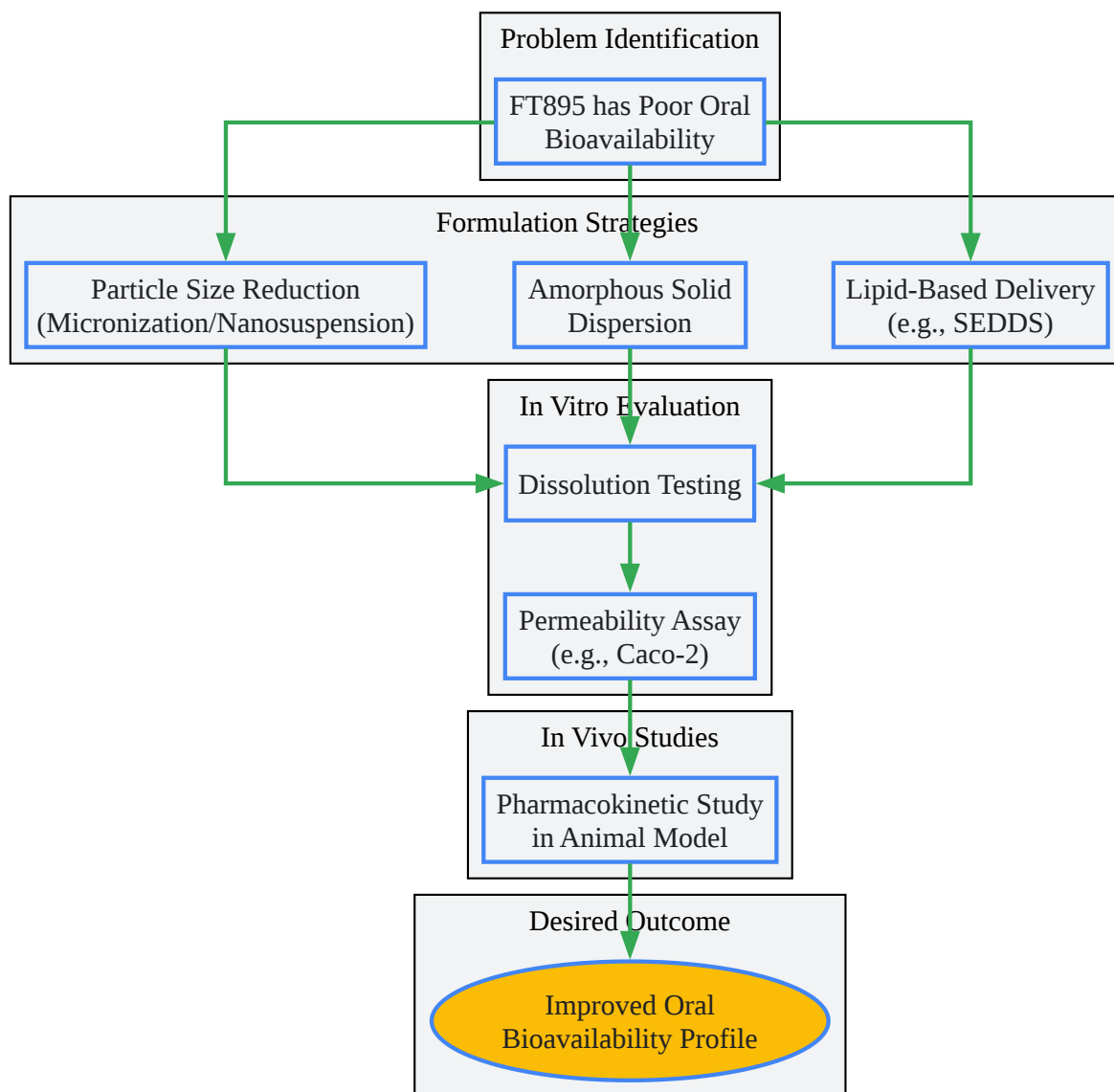
- Polymer Selection: Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).
- Solvent System: Identify a common solvent system in which both **FT895** and the selected polymer are soluble (e.g., methanol, ethanol, or a mixture).
- Preparation of Spray Solution:
 - Dissolve **FT895** and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).
 - Stir the solution until both components are completely dissolved.
- Spray Drying Process:
 - Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to optimal conditions for the solvent system and polymer.
 - Spray the solution into the drying chamber.
 - Collect the resulting solid dispersion powder.
- Characterization:
 - Analyze the solid-state properties of the powder using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of **FT895**.
 - Evaluate the in vitro dissolution of the solid dispersion in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid).

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for **FT895**

- Excipient Screening:
 - Determine the solubility of **FT895** in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).

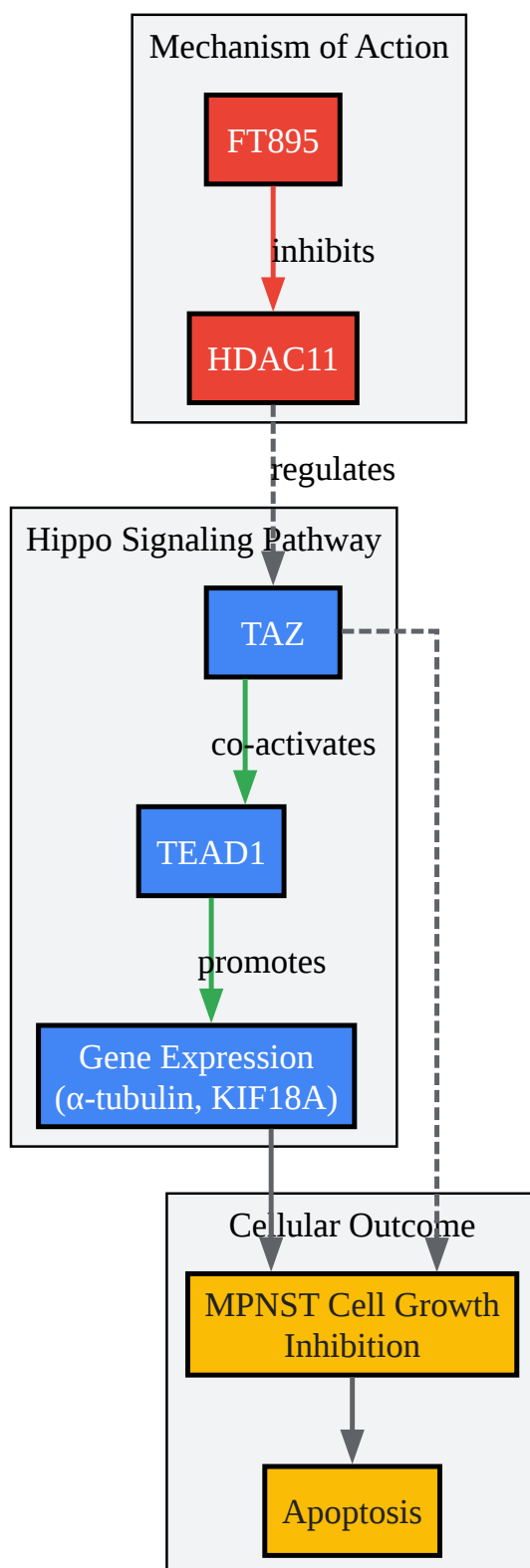
- Ternary Phase Diagram Construction:
 - Based on solubility data, select an oil, surfactant, and co-surfactant.
 - Construct a ternary phase diagram to identify the self-emulsifying region.
- SEDDS Formulation:
 - Prepare different ratios of the selected oil, surfactant, and co-surfactant within the self-emulsifying region.
 - Dissolve **FT895** in the optimized excipient mixture with gentle heating and stirring.
- Characterization:
 - Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the formation of a microemulsion.
 - Measure the droplet size and zeta potential of the resulting microemulsion.
 - Evaluate the in vitro dissolution and drug release from the SEDDS formulation.

Visualizations



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Caption: Experimental workflow for improving the oral bioavailability of **FT895**.



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Caption: Simplified signaling pathway showing the effect of **FT895** on the Hippo pathway.

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